molecular formula C28H26ClN5O3 B2485322 2-(4-chlorophenoxy)-2-methyl-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide CAS No. 922046-87-5

2-(4-chlorophenoxy)-2-methyl-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide

Cat. No. B2485322
CAS RN: 922046-87-5
M. Wt: 516
InChI Key: WMMJMZTZIOWGHM-UHFFFAOYSA-N
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Description

However, related research on compounds with similar structural features, such as pyrazole derivatives, naphthalene moieties, and chlorophenyl groups, offers insights into potential methods of synthesis, structural analysis, and properties. Compounds with pyrazole derivatives and naphthalene moieties often exhibit interesting chemical and physical properties, making them subjects of research in the development of new pharmaceuticals, materials, and chemical processes.

Pyrazole derivatives and compounds containing naphthalene units are of significant interest in various fields of chemistry and pharmacology due to their diverse biological activities and applications in material science. The chlorophenyl group often contributes to the bioactivity of these molecules, making them valuable in drug design and synthesis.

Synthesis Analysis

Synthesis of complex molecules like "2-(4-chlorophenoxy)-2-methyl-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide" typically involves multi-step organic reactions, including condensation, cyclization, and functionalization steps. Such processes are designed to build the molecule's scaffold while introducing specific functional groups in a controlled manner (Luo et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds incorporating pyrazolo[3,4-d]pyrimidin and naphthalene moieties can be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling. These analyses provide insights into the compound's conformation, electronic structure, and potential reactive sites (Gomha & Badrey, 2013).

Chemical Reactions and Properties

Compounds like this often participate in reactions typical of amides, ethers, and aromatic compounds. They may undergo nucleophilic substitution, electrophilic aromatic substitution, and addition reactions, depending on the nature of the substituents and reaction conditions. The presence of the pyrazolo[3,4-d]pyrimidin ring suggests potential for bioactivity-modifying reactions, which could be exploited in drug design and synthesis (Voskienė et al., 2011).

Physical Properties Analysis

The physical properties of such compounds, including melting point, solubility, and stability, can be influenced by the nature of the substituents and the molecular structure. These properties are critical for determining the compound's suitability for specific applications, such as pharmaceuticals or materials (Sivakumar et al., 2020).

Chemical Properties Analysis

The chemical properties, including reactivity, acidity/basicity, and photostability, are crucial for understanding how such compounds interact with biological systems or in chemical processes. Detailed studies on these aspects enable the design of compounds with desired activities and properties (Katritzky et al., 1993).

Scientific Research Applications

Polychlorinated Naphthalenes in Environmental and Biological Contexts

Research reviews the occurrence and impact of polychlorinated naphthalenes (PCNs), focusing on their environmental presence, particularly in aquatic species, and human exposure through diet. Although not directly related to the specific compound , this study underscores the environmental and toxicological significance of naphthalene derivatives, pointing toward the broader context of chemical safety and environmental health considerations (Domingo, 2004).

Synthetic Applications of Pyrazolo[3,4-d]pyrimidine Scaffold

The synthesis and medicinal applications of pyrazolo[3,4-d]pyrimidine derivatives are extensively reviewed, highlighting their potential in developing drug-like candidates across a range of medicinal properties including anticancer, CNS agents, and anti-inflammatory. This suggests a possible interest in exploring the drug development potential of compounds related to or derived from pyrazolo[3,4-d]pyrimidine structures (Cherukupalli et al., 2017).

Heterocyclic Naphthalimides in Medicinal Chemistry

A study on naphthalimide compounds, which are important nitrogen-containing aromatic heterocycles, reveals their extensive potentiality in medicinal applications. Given the structural similarity, this could indicate the relevance of exploring the medicinal and biological activities of the specific compound , particularly in the context of anticancer, antibacterial, and other therapeutic areas (Gong et al., 2016).

Environmental and Health Implications of Chlorophenols

Although not directly related, the review on chlorophenols in municipal solid waste incineration highlights the environmental and health implications of chlorinated organic compounds. This context is important for understanding the broader environmental and toxicological considerations of chemical compounds with chlorophenoxy groups (Peng et al., 2016).

properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-[2-[5-(naphthalen-1-ylmethyl)-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26ClN5O3/c1-28(2,37-22-12-10-21(29)11-13-22)27(36)30-14-15-34-25-24(16-32-34)26(35)33(18-31-25)17-20-8-5-7-19-6-3-4-9-23(19)20/h3-13,16,18H,14-15,17H2,1-2H3,(H,30,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMJMZTZIOWGHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=CC4=CC=CC=C43)OC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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